4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde
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Overview
Description
4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a triazolylthio-methyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a variety of biological effects .
Mode of Action
It’s worth noting that the presence of two tryptophan residues located near to the peripheral site and to the catalytic cleft is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound has a predicted boiling point of 4376±550 °C and a predicted density of 129±01 g/cm3 .
Result of Action
Compounds with similar structures have been reported to produce a variety of biological effects .
Action Environment
It’s worth noting that the compound is a solid and is classified as a combustible solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Attachment of the Triazole to the Benzaldehyde: The triazole ring is then attached to the benzaldehyde core through a thioether linkage. This is typically achieved by reacting the triazole with a suitable thiol and then coupling it with the benzaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzoic acid.
Reduction: 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting fungal infections due to the presence of the triazole ring, which is known for its antifungal properties.
Materials Science: It can be used in the development of advanced materials, such as polymers and resins, due to its unique chemical structure.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde: Similar structure but with a different linkage to the triazole ring.
4-methoxy-3-[(1H-1,2,4-triazol-5-yl)methyl]benzaldehyde: Similar structure but with the triazole ring attached at a different position.
4-methoxy-3-[(1H-1,2,4-triazol-3-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its analogs. This unique structure can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-10-3-2-8(5-15)4-9(10)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHCLQMQLAUKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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